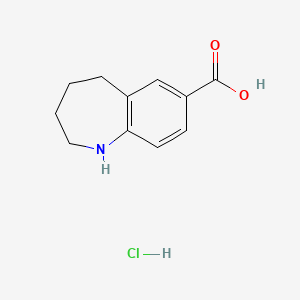

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

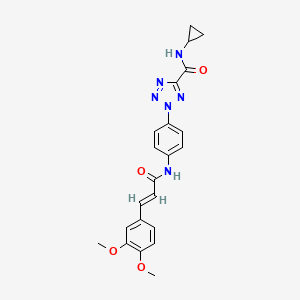

A practical synthesis method developed for an orally active CCR5 antagonist involves a multi-step process that includes esterification, an intramolecular Claisen type reaction, and a Suzuki−Miyaura reaction followed by hydrolysis and amidation, establishing a new method without the need for chromatographic purification (Ikemoto et al., 2005).

Molecular Structure Analysis

Studies reveal that 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues are isomorphous but not strictly isostructural, highlighting variations in unit-cell dimensions and intermolecular hydrogen bonding interactions, which play a critical role in the crystal structures of these compounds (Acosta et al., 2009).

Chemical Reactions and Properties

A novel approach to access tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tetrahydro-1-benzazepines with fused heterocyclic units has been reported, showcasing the versatility of 2-(allylaryl)glycinates as starting materials for synthesizing key intermediates leading to the targeted compounds (Guerrero et al., 2020).

Aplicaciones Científicas De Investigación

Analytical Method Development

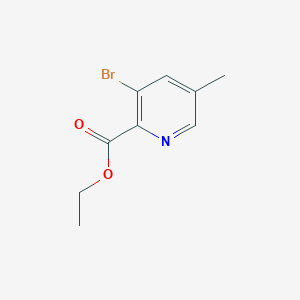

A specific gas chromatographic-mass spectrometric method has been developed for quantifying a new angiotensin-converting enzyme inhibitor and its active metabolite in plasma and urine. This method uses 2H5-labelled analogues as internal standards and is suitable for pharmacokinetic and bioavailability studies in humans (Kaiser et al., 1987).

Pharmacokinetics and Metabolism

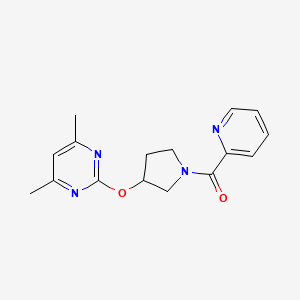

The metabolism and disposition of a partial agonist for the α4β2 nicotinic acetylcholine receptor were studied, revealing species-specific metabolic pathways. In rats, a major pathway led to a glucuronide metabolite primarily found in bile, while in monkeys, a different glucuronide metabolite was the major component in plasma and urine. This difference significantly affected the compound's overall disposition in the two species (Shaffer et al., 2010).

Dopaminergic Activity Research

Research on 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has shown that these compounds can act as agonists for central and peripheral dopamine receptors. Their synthesis involved cyclization of certain amino alcohols and demonstrated significant dopaminergic activity in both in vivo and in vitro models (Pfeiffer et al., 1982).

Synthetic Methodologies

Novel synthetic approaches have been developed for tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines with fused heterocyclic units, starting from easily accessible 2-(allylaryl)glycinates. These methods provide efficient access to a variety of structurally diverse benzazepines (Guerrero et al., 2020).

Molecular Structure Studies

Studies on the hydrogen-bonded assembly of benzazepine derivatives have provided insights into the structural variations across related compounds. These investigations have revealed the formation of diverse molecular assemblies ranging from zero to three dimensions, highlighting the impact of minor structural differences on molecular behavior (Guerrero et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGHKWQFXLEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride | |

CAS RN |

2094153-95-2 |

Source

|

| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)